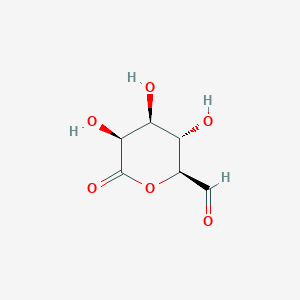
D-Glucurono-6,2-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-glucurono-6,2-lactone is a glucuronolactone. It derives from a D-glucuronic acid.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Drug Formulation
D-Glucurono-6,2-lactone is utilized in the pharmaceutical industry primarily for its ability to enhance the solubility and stability of active pharmaceutical ingredients. This property is critical in drug formulation as it improves the bioavailability of medications, ensuring that they are effectively absorbed by the body. Studies have shown that incorporating this compound into formulations can lead to improved therapeutic outcomes by facilitating better drug delivery systems .
Synthesis of Active Compounds
In addition to its role in drug formulation, this compound serves as a starting reagent in the synthesis of various bioactive compounds. For example, it is used in the preparation of glucuronides, which are important for the metabolism and detoxification of drugs within the body. Research indicates that derivatives synthesized from this compound can exhibit enhanced pharmacological properties .
Cosmetic Industry
Skin Care Products
this compound is increasingly incorporated into cosmetic formulations due to its beneficial effects on skin hydration and elasticity. It acts as a humectant, helping to retain moisture in the skin and improve overall skin texture. This makes it particularly valuable in anti-aging products where maintaining skin moisture is crucial .
Food Preservation
Antioxidant Properties
The compound exhibits significant antioxidant properties, making it suitable for use in food preservation. By inhibiting oxidative processes, this compound can extend the shelf life of food products while maintaining their freshness and nutritional quality. Its application in food science addresses consumer demand for longer-lasting products without compromising safety or quality .
Biochemical Research
Reagent in Assays
In biochemical research, this compound is frequently employed as a reagent in various assays aimed at studying metabolic pathways and enzyme activities. Its role as a substrate or inhibitor can provide insights into enzyme kinetics and metabolic regulation, which are essential for understanding various diseases .
Environmental Applications
Emerging studies have explored the potential of this compound in environmental applications such as bioremediation. Its ability to interact with pollutants suggests that it could be utilized to help degrade harmful substances in soil and water systems, contributing to environmental sustainability efforts .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Drug formulation | Enhances solubility and bioavailability |
| Synthesis of active compounds | Facilitates metabolism and detoxification | |
| Cosmetics | Skin care products | Improves hydration and elasticity |
| Food Science | Food preservation | Extends shelf life through antioxidant action |
| Biochemical Research | Reagent in assays | Aids study of metabolic pathways |
| Environmental Science | Bioremediation potential | Helps degrade pollutants |
Case Studies
- Pharmaceutical Development : A study demonstrated that formulations containing this compound significantly improved the absorption rates of certain anti-inflammatory drugs compared to standard formulations without it .
- Cosmetic Efficacy : Clinical trials on skincare products with this compound showed marked improvements in skin hydration levels after four weeks of use among participants aged 30 to 50 years .
- Food Preservation Research : Research conducted on fruit juices treated with this compound indicated a reduction in spoilage rates by up to 30% compared to untreated samples over a four-week period .
Eigenschaften
Molekularformel |
C6H8O6 |
|---|---|
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3-,4+,5+/m1/s1 |
InChI-Schlüssel |
JBQGSJDKHSBLDG-MBMOQRBOSA-N |
SMILES |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Isomerische SMILES |
C(=O)[C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |
Kanonische SMILES |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















